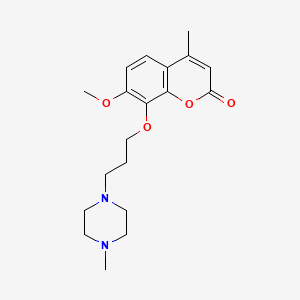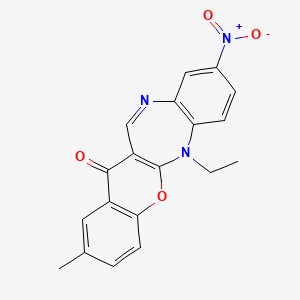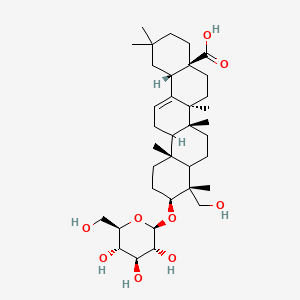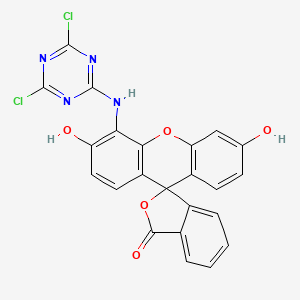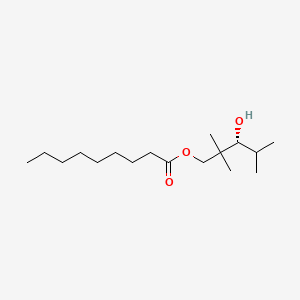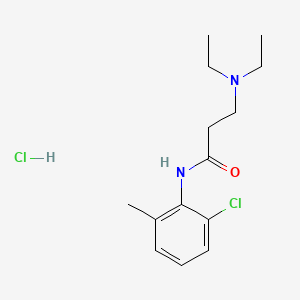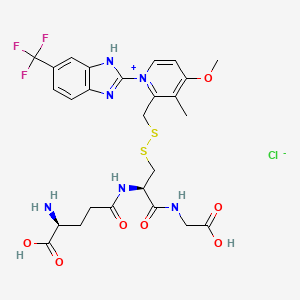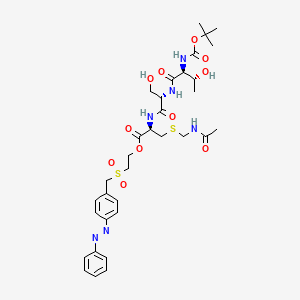
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate is a complex organic compound that features a combination of azo, sulphonyl, and peptide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate typically involves multiple steps:
Formation of the Azo Compound: The azo compound is synthesized by diazotization of aniline followed by coupling with another aromatic compound.
Sulphonylation: The azo compound is then sulphonylated using sulfonyl chloride under basic conditions.
Peptide Coupling: The sulphonylated azo compound is coupled with a protected peptide sequence using standard peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the sulphonylation and azo coupling steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The azo group can undergo oxidation to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Sulphonyl-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical modifications.
Biology
In biological research, the peptide component of the compound can be used to study protein interactions and enzyme activities. The azo group can also be used as a chromophore for spectroscopic studies.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. The peptide sequence can be designed to target specific biological pathways, while the azo and sulphonyl groups can modulate the compound’s pharmacokinetic properties.
Industry
In industry, this compound can be used in the development of advanced materials such as polymers and dyes. The azo group provides color properties, while the peptide sequence can impart specific binding affinities.
Mécanisme D'action
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate depends on its application. In biological systems, the peptide sequence can interact with specific proteins or enzymes, modulating their activity. The azo group can participate in redox reactions, affecting cellular processes. The sulphonyl group can enhance the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-alaninate
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-glycinate
Uniqueness
The uniqueness of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate lies in its specific combination of functional groups. The presence of the cysteine residue allows for the formation of disulfide bonds, which can be crucial for the compound’s biological activity. The azo group provides unique spectroscopic properties, and the sulphonyl group enhances solubility and stability.
Propriétés
Numéro CAS |
76408-60-1 |
|---|---|
Formule moléculaire |
C33H46N6O11S2 |
Poids moléculaire |
766.9 g/mol |
Nom IUPAC |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C33H46N6O11S2/c1-21(41)28(37-32(46)50-33(3,4)5)30(44)35-26(17-40)29(43)36-27(18-51-20-34-22(2)42)31(45)49-15-16-52(47,48)19-23-11-13-25(14-12-23)39-38-24-9-7-6-8-10-24/h6-14,21,26-28,40-41H,15-20H2,1-5H3,(H,34,42)(H,35,44)(H,36,43)(H,37,46)/t21-,26+,27+,28+/m1/s1 |
Clé InChI |
NLLCZLHRHHXWPP-VKKANWSESA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C(C(=O)NC(CO)C(=O)NC(CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


